Receptor Binding Affinity: EREG vs. High-Affinity Ligands (EGF, TGFα, HB-EGF, BTC)
EREG is a low-affinity EGFR ligand. While high-affinity ligands (EGF, TGFα, HB-EGF, BTC) bind cell surface EGFR with apparent Kd values of 0.1-1 nM, EREG binds 10-100 fold more weakly [1]. This affinity difference translates functionally: low-affinity ligands (AREG, EREG, EPGN) require 10-20 fold higher concentrations than high-affinity ligands to achieve downstream signal saturation levels [2]. The binding affinity classification is based on multiple studies across the EGFR ligand family, with EREG consistently categorized as low-affinity alongside AREG and EPGN.
| Evidence Dimension | EGFR binding affinity (apparent Kd) |
|---|---|
| Target Compound Data | 10-100 fold weaker binding than high-affinity ligands |
| Comparator Or Baseline | High-affinity ligands (EGF, TGFα, HB-EGF, BTC): 0.1-1 nM Kd |
| Quantified Difference | 10-100 fold difference in binding affinity; 10-20 fold higher concentration required for signal saturation |
| Conditions | Cell surface EGFR binding assays; downstream signaling saturation in breast cancer cell models |
Why This Matters
Procurement of EREG is essential when experimental designs require physiologically relevant low-affinity ligand signaling or when investigating concentration-dependent phenotypic switching that cannot be modeled with high-affinity ligands.
- [1] Freed DM, Bessman NJ, Kiyatkin A, Salazar-Cavazos E, Byrne PO, Moore JO, et al. EGFR ligands differentially stabilize receptor dimers to specify signaling kinetics. Cell. 2017;171(3):683-695.e18. View Source
- [2] 石瑞爽. 配体特异的表皮生长因子受体信号转导研究 [硕士论文]. 保定: 河北大学; 2020. View Source
